

# Spectroscopic Profile of 2,4-Dimethylstyrene: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dimethylstyrene

Cat. No.: B1330402

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethylstyrene**, catering to researchers, scientists, and professionals in drug development. The following sections detail the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data, complete with experimental protocols and a visual workflow for data acquisition and analysis.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2,4-Dimethylstyrene** provides detailed information about the proton environments within the molecule. The data presented here was obtained in a chloroform-d ( $\text{CDCl}_3$ ) solvent.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.28	d	1H	Ar-H
6.98	d	1H	Ar-H
6.92	s	1H	Ar-H
6.65	dd	1H	=CH- (vinyl)
5.65	d	1H	=CH <sub>2</sub> (vinyl, trans)
5.18	d	1H	=CH <sub>2</sub> (vinyl, cis)
2.32	s	3H	Ar-CH <sub>3</sub>
2.28	s	3H	Ar-CH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the chemical environment of each carbon atom in **2,4-Dimethylstyrene**. The data below corresponds to a spectrum acquired in a chloroform-d (CDCl<sub>3</sub>) solvent.

Chemical Shift (ppm)	Carbon Type
137.2	C (quaternary)
136.2	C (quaternary)
135.0	CH (vinyl)
134.8	C (quaternary)
131.0	CH (aromatic)
126.8	CH (aromatic)
126.5	CH (aromatic)
112.8	CH <sub>2</sub> (vinyl)
21.0	CH <sub>3</sub>
19.8	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dimethylstyrene** highlights the characteristic vibrational frequencies of its functional groups. The data presented is from a neat sample.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3085	Medium	=C-H Stretch (vinyl)
3010	Medium	=C-H Stretch (aromatic)
2965, 2920, 2860	Strong	C-H Stretch (methyl)
1628	Strong	C=C Stretch (vinyl)
1615, 1495	Medium	C=C Stretch (aromatic)
1450	Medium	C-H Bend (methyl)
990, 905	Strong	=C-H Bend (vinyl out-of-plane)
815	Strong	C-H Bend (aromatic out-of-plane)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **2,4-Dimethylstyrene** (approximately 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Data Acquisition:** The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

- <sup>1</sup>H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses. The chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).
- <sup>13</sup>C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to <sup>1</sup>H NMR to ensure accurate integration and observation of quaternary carbons.

Chemical shifts are reported in ppm relative to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16) or TMS ( $\delta$  0.00).

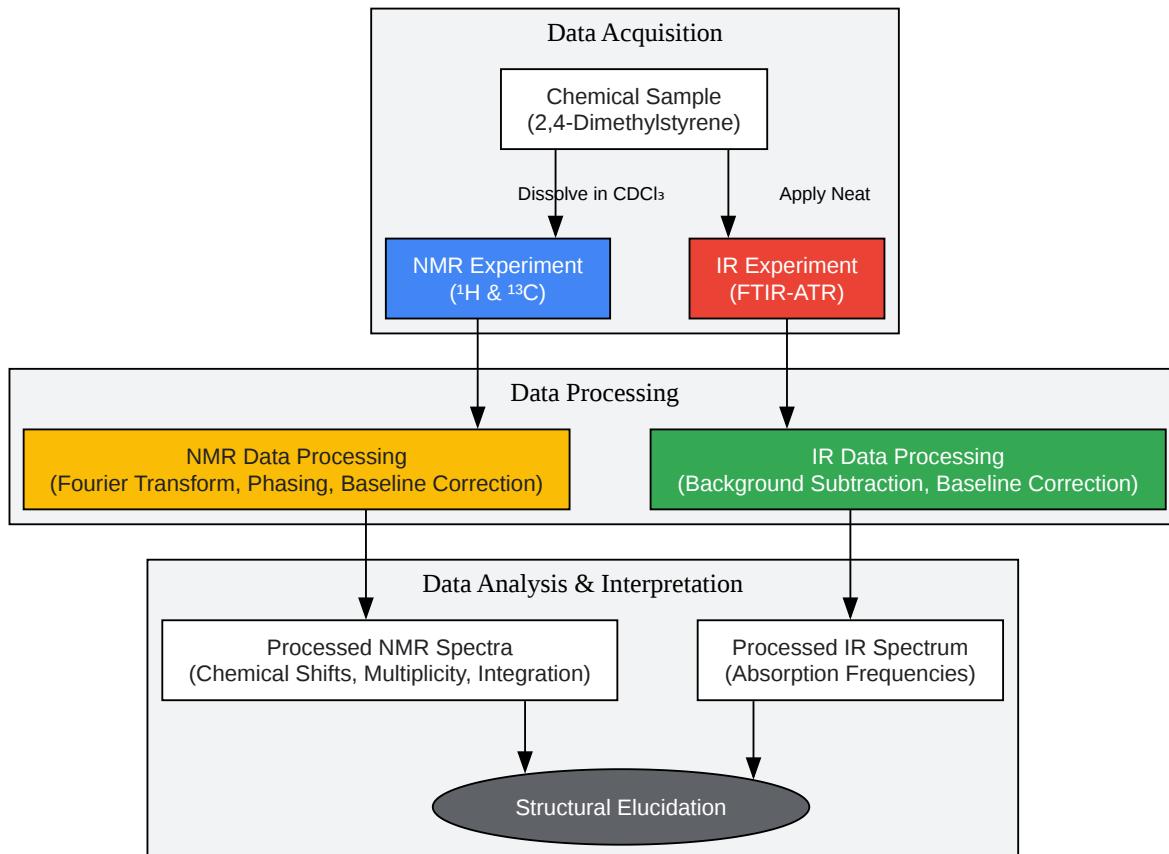
## Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample analysis, a single drop of **2,4-Dimethylstyrene** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a chemical compound like **2,4-Dimethylstyrene**.

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A flowchart illustrating the workflow of spectroscopic data acquisition and analysis.

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